molecular formula C20H26N2O3S B2929064 N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide CAS No. 690246-08-3

N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide

Cat. No.: B2929064
CAS No.: 690246-08-3
M. Wt: 374.5
InChI Key: LWSXDCPMXPWIRT-UHFFFAOYSA-N
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Description

N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide is a complex organic compound with the molecular formula C20H26N2O3S and a molecular weight of 374.5 g/mol. This compound is characterized by its unique structure, which includes a phenethyl group attached to an acetamide moiety, further linked to a tetramethylphenylsulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide typically involves multiple steps, starting with the preparation of the phenethylamine derivative

Industrial Production Methods: In an industrial setting, the compound is produced through a combination of chemical reactions carried out in controlled environments. The process involves the use of specific catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In the field of chemistry, N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide is structurally similar to other sulfonamide derivatives and phenethylamine compounds.

  • Uniqueness: Its unique combination of functional groups and molecular structure sets it apart from other compounds in its class, making it valuable for specific applications.

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Properties

IUPAC Name

N-(2-phenylethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)22-13-19(23)21-11-10-18-8-6-5-7-9-18/h5-9,12,22H,10-11,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSXDCPMXPWIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCCC2=CC=CC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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